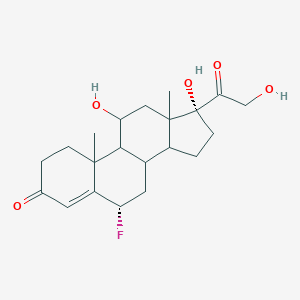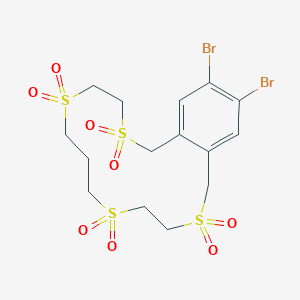
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one, also known as Cl-MDH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory activities are mediated by the activation of various signaling pathways, including the Nrf2 pathway and the NF-κB pathway. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which protect against oxidative stress. Additionally, 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, one limitation of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is its poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that mediate its biological activities. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop new formulations of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one that can improve its solubility and bioavailability.
Métodos De Síntesis
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one can be synthesized by the condensation of 3-chloro-4-methylcatechol and 3,4-dihydroxybenzaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various diseases.
Propiedades
Nombre del producto |
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one |
|---|---|
Fórmula molecular |
C10H7ClO4 |
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
Clave InChI |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)